molecular formula C23H21NO2 B286051 2-(4-tert-butylbenzyl)-1H-benzo[e]isoindole-1,3(2H)-dione

2-(4-tert-butylbenzyl)-1H-benzo[e]isoindole-1,3(2H)-dione

Cat. No. B286051
M. Wt: 343.4 g/mol
InChI Key: IFHOVFIRSLWGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylbenzyl)-1H-benzo[e]isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound is also known as TBB or TBBQ, and it is a yellow crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of TBB is primarily related to its ability to inhibit the activity of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation, and its overexpression has been linked to the development of cancer and other diseases. By inhibiting the activity of CK2, TBB can disrupt these cellular processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
TBB has been found to exhibit various biochemical and physiological effects, primarily related to its inhibition of CK2 activity. In cancer cells, TBB has been found to induce apoptosis, or programmed cell death, by disrupting the signaling pathways that control cell growth and proliferation. In addition, TBB has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBB is its relatively simple synthesis method, which makes it accessible to researchers in various fields. In addition, TBB has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating cellular processes.
However, one limitation of TBB is its potential toxicity, particularly at high concentrations. In addition, TBB has been found to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on TBB. In medicinal chemistry, further studies are needed to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. In materials science, TBB could be used as a building block for the synthesis of new organic semiconductors with improved properties for use in organic electronic devices. Finally, further studies are needed to investigate the potential toxicity of TBB and to develop methods for improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of TBB involves the reaction of 4-tert-butylbenzylamine with phthalic anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure TBB. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

TBB has been extensively studied for its potential applications in various fields. In medicinal chemistry, TBB has been found to exhibit anticancer activity by inhibiting the activity of the protein kinase CK2, which is overexpressed in many cancer cells. TBB has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In materials science, TBB has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in the development of organic electronic devices such as solar cells and transistors.

properties

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methyl]benzo[e]isoindole-1,3-dione

InChI

InChI=1S/C23H21NO2/c1-23(2,3)17-11-8-15(9-12-17)14-24-21(25)19-13-10-16-6-4-5-7-18(16)20(19)22(24)26/h4-13H,14H2,1-3H3

InChI Key

IFHOVFIRSLWGRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.